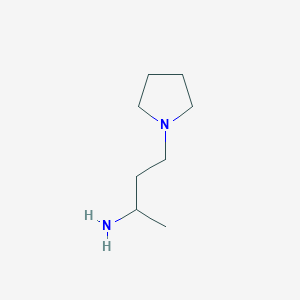

4-(Pyrrolidin-1-yl)butan-2-amine

Vue d'ensemble

Description

“4-(Pyrrolidin-1-yl)butan-2-amine” is used directly as drugs, food, cosmetics . It is also used as a building block in organic synthesis . Pyrrolidine activates ketones and aldehydes toward nucleophilic addition by formation of enamines .

Synthesis Analysis

The synthesis of “4-(Pyrrolidin-1-yl)butan-2-amine” involves ring construction from different cyclic or acyclic precursors . It can also be synthesized by functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-yl)butan-2-amine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

“4-(Pyrrolidin-1-yl)butan-2-amine” is used as a building block in organic synthesis . Pyrrolidine activates ketones and aldehydes toward nucleophilic addition by formation of enamines .Physical And Chemical Properties Analysis

“4-(Pyrrolidin-1-yl)butan-2-amine” has a molecular weight of 142.24 . It is a liquid at room temperature .Applications De Recherche Scientifique

Electrochromic Devices

4-(Pyrrolidin-1-yl)butan-2-amine, as a polymer precursor, has been utilized in the development of multicolored electrochromic devices. Yagmur et al. (2013) demonstrated that by copolymerizing this precursor with EDOT (3,4-ethylenedioxythiophene), a polymer exhibiting a wide range of colors in different states (neutral and oxidized) can be synthesized. These electrochromic devices showcase varying colors like blue, purple, green, and gray at different potentials and offer improved properties such as redox stability and faster switching times (Yagmur, Ak, & Bayrakçeken, 2013).

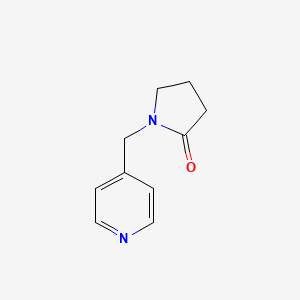

Catalysis in Chemical Synthesis

In the field of chemical synthesis, particularly in the oxidation of cyclic amines to lactams, 4-(Pyrrolidin-1-yl)butan-2-amine plays a significant role. Dairo et al. (2016) demonstrated the efficient catalysis of this oxidation process using CeO2-supported gold nanoparticles (Au/CeO2), transforming pyrrolidine to 2-pyrrolidone. This process is crucial for producing chemical feedstocks like lactams, which are precursors to materials like nylon-6 (Dairo, Nelson, Slowing, Angelici, & Woo, 2016).

Hydrodenitrogenation Modeling

4-(Pyrrolidin-1-yl)butan-2-amine is also pivotal in theoretical studies of hydrodenitrogenation, a process relevant in refining and petrochemical industries. Koudjina et al. (2015) conducted a theoretical investigation using ab initio methods to model the hydrotreatment of pyrrolidine. This research provides insights into the use of different catalysts, such as tungsten disulfide and zinc chloride, for effective removal of nitrogen heteroatoms under industrial conditions (Koudjina, Kuevi, Atohoun, Kpotin, Houngue, & Mensah, 2015).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of heterocyclic compounds like pyrroles and pyrrolidines. Tsuji et al. (1987) explored its use in ruthenium complex-catalyzed N-heterocyclization, achieving high yields of N-substituted pyrrolidines. This method is significant for synthesizing various heterocyclic compounds with potential applications in pharmaceuticals and materials science (Tsuji, Yokoyama, Huh, & Watanabe, 1987).

Safety And Hazards

“4-(Pyrrolidin-1-yl)butan-2-amine” is associated with certain hazards. It has been assigned the signal word “Danger” and is associated with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Orientations Futures

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHXOIVNOIKRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474563 | |

| Record name | 4-(pyrrolidin-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)butan-2-amine | |

CAS RN |

138548-04-6 | |

| Record name | 4-(pyrrolidin-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

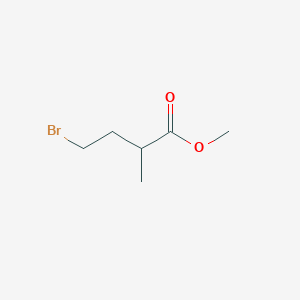

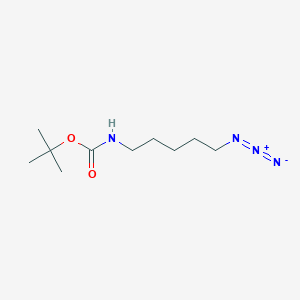

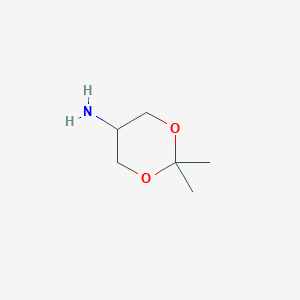

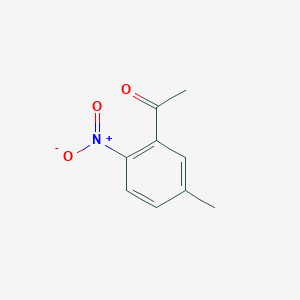

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)

![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)